The compound has the CAS number 34455-22-6 and is recognized in various chemical databases and studies focused on PFAS. It is categorized under perfluoroalkylated substances and is often utilized in environmental testing and research due to its unique properties. The substance is produced in controlled environments to ensure compliance with safety regulations .
The synthesis of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide typically involves the following steps:
The molecular formula for N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is C13H17F13N2O2S.
The structural representation can be derived from its SMILES notation: CN(C)CCCNS(=O)(=O)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
, which indicates the arrangement of atoms within the molecule .
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,-heptadecafluoro-1-octanesulfonamide can participate in several chemical reactions:
The mechanism of action for N-[3-(Dimethylamino)propyl]-1,-1,-2,-2,-3,-3,-4,-4,-5,-5,-6,-6,-7,-7,-8,-8,-8-heptadecafluoro-1-octanesulfonamide primarily relates to its surfactant properties:
Studies have indicated that PFAS compounds can accumulate in biological systems leading to potential toxicological effects .
The physical properties are often characterized using methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These analyses help determine thermal stability and phase transitions .
N-[3-(Dimethylamino)propyl]-1,-1,-2,-2,-3,-3,-4,-4,-5,-5,-6,-6,-7,-7,-8,-8,-8-heptadecafluoro-1-octanesulfonamide has multiple applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2